molecular formula C27H21N5O6S B2857109 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958716-68-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2857109
CAS No.: 958716-68-2
M. Wt: 543.55
InChI Key: JDPYGOQKLGPTMB-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that features a unique structure combining a benzodioxole ring, an imidazoquinazoline core, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Imidazoquinazoline Core: This step involves the condensation of an appropriate amine with a quinazoline derivative.

    Introduction of the Nitrophenyl Group: This is usually done via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the benzodioxole and imidazoquinazoline intermediates under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. This can lead to the disruption of cellular processes that are critical for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Uniqueness

The unique combination of the benzodioxole ring, imidazoquinazoline core, and nitrophenyl group in N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide provides it with distinct electronic and steric properties that can be exploited for specific applications in medicinal chemistry and materials science.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity based on available literature.

Chemical Structure

The molecular formula of the compound is C28H30N4O8SC_{28}H_{30}N_{4}O_{8}S, and it features a unique combination of functional groups that suggest diverse biological interactions. The presence of the benzodioxole moiety and the imidazoquinazoline structure are particularly noteworthy for their established bioactivity in related compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing various reagents and catalysts to facilitate the formation of the desired structures. While specific synthetic pathways for this compound are not widely documented, similar compounds have been synthesized using techniques such as:

  • Condensation Reactions : Combining amines with carbonyl compounds.
  • Cyclization : Forming cyclic structures from linear precursors.
  • Functional Group Modifications : Introducing or modifying groups such as sulfonyl or nitro groups.

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of imidazoquinazoline have been shown to inhibit tumor growth in various cancer cell lines. The specific biological activity of this compound remains to be thoroughly investigated; however, preliminary studies suggest potential efficacy against cancer cells.

Compound Activity Reference
Imidazoquinazoline DerivativesAnticancer
Benzodioxole DerivativesAntimicrobial
Sulfanyl CompoundsAntioxidant

The proposed mechanism for the biological activity of this compound may involve:

  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit key kinases involved in cell proliferation.
  • Induction of Apoptosis : Some derivatives trigger programmed cell death in malignant cells.
  • Antioxidant Activity : The presence of benzodioxole suggests potential antioxidant properties that could protect cells from oxidative stress.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O6S/c33-24(28-13-16-8-9-22-23(11-16)38-15-37-22)12-21-26(34)31-25(29-21)19-6-1-2-7-20(19)30-27(31)39-14-17-4-3-5-18(10-17)32(35)36/h1-11,21H,12-15H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPYGOQKLGPTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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